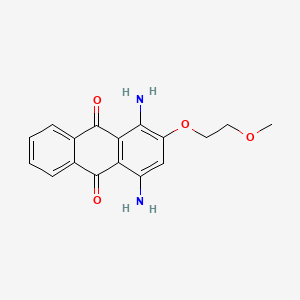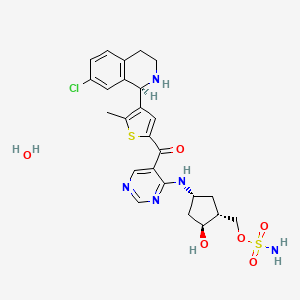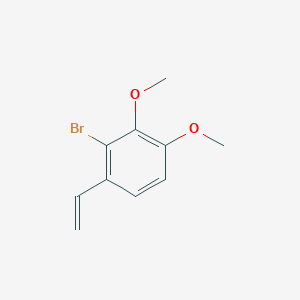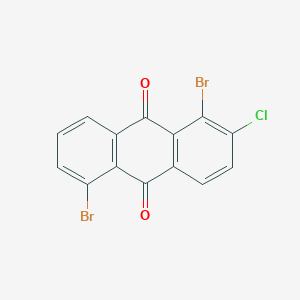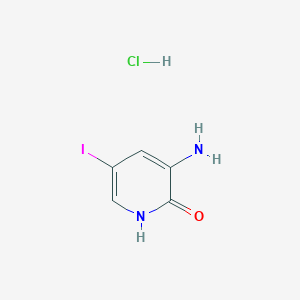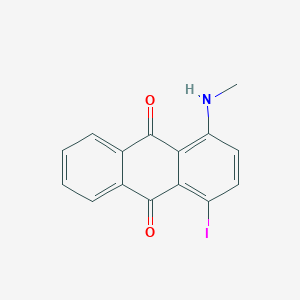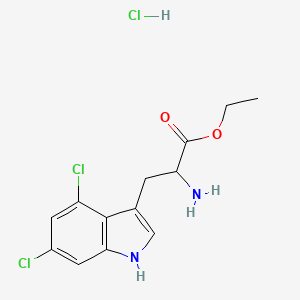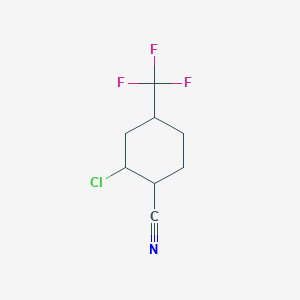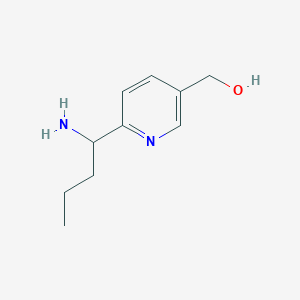
3-Pyridinemethanol,6-(1-aminobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinemethanol,6-(1-aminobutyl)- is a chemical compound with the molecular formula C10H16N2O It is an aromatic primary alcohol and a derivative of pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol,6-(1-aminobutyl)- typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reductive amination of 3-pyridinemethanol with 1-aminobutane under catalytic hydrogenation conditions. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of 3-Pyridinemethanol,6-(1-aminobutyl)- may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanol,6-(1-aminobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid and pyridine-3-carboxylic acid.
Reduction: Pyridylmethanol derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Pyridinemethanol,6-(1-aminobutyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol,6-(1-aminobutyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinemethanol: A simpler derivative with similar chemical properties.
6-Amino-3-pyridinemethanol: Another derivative with an amino group at the 6-position.
Pyridine-3-carboxylic acid: An oxidized form of the compound.
Uniqueness
3-Pyridinemethanol,6-(1-aminobutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aromatic ring with an alcohol and an amine group makes it versatile for various applications.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
[6-(1-aminobutyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H16N2O/c1-2-3-9(11)10-5-4-8(7-13)6-12-10/h4-6,9,13H,2-3,7,11H2,1H3 |
InChI Key |
ATWWLOOIZKXZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC=C(C=C1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


